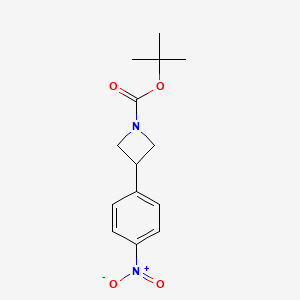

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

Vue d'ensemble

Description

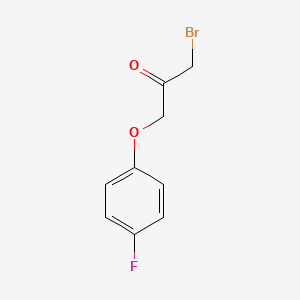

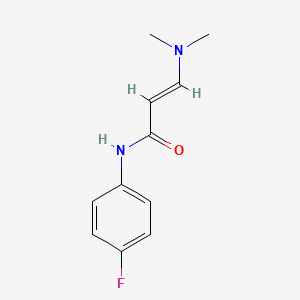

“tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 883901-62-0 . It has a molecular weight of 278.31 and its molecular formula is C14H18N2O4 . The IUPAC name for this compound is tert-butyl 3-(4-nitrophenyl)-1-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3 . This code provides a specific string of characters that represents the 2D structure of the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 399.2±42.0 °C at 760 mmHg . The compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate serves as a key intermediate in the synthesis of various chemical compounds. Research has demonstrated its utility in synthesizing complex molecules and exploring chemical reactions. For instance, it has been used in the development of masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, showcasing its versatility in creating imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005). Moreover, its application extends to the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, highlighting its role in peptide research and potential therapeutic applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Deprotection and Derivatization Techniques

The chemical also plays a crucial role in the deprotection of tert-butyl carbamates, esters, and ethers, underlining its importance in synthetic organic chemistry. Studies have shown that aqueous phosphoric acid can effectively deprotect tert-butyl carbamates, including those with azetidine, without compromising the stereochemical integrity of the substrates. This method has been applied in the synthesis of complex molecules such as clarithromycin derivatives, demonstrating the compound's utility in medicinal chemistry (Li et al., 2006).

Nucleophilic Substitutions and Radical Reactions

Further research into tert-butyl phenylazocarboxylates, closely related to tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate, illustrates its applicability in nucleophilic substitutions and radical reactions. These studies have expanded the understanding of how the compound and its derivatives can undergo modifications through both nucleophilic and radical pathways, offering insights into new synthetic strategies (Jasch, Höfling, & Heinrich, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Orientations Futures

As for future directions, it’s difficult to predict without specific context. The use and study of this compound would likely depend on its properties and potential applications in chemical synthesis or other areas of research. It’s worth noting that azetidines, the class of compounds to which this molecule belongs, are of interest in medicinal chemistry and drug discovery due to their unique structural properties .

Propriétés

IUPAC Name |

tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-11(9-15)10-4-6-12(7-5-10)16(18)19/h4-7,11H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAFGVYPCOAQQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)

![N-[1-(2-ethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2833048.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2833052.png)

![1-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2833059.png)

![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)

![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)